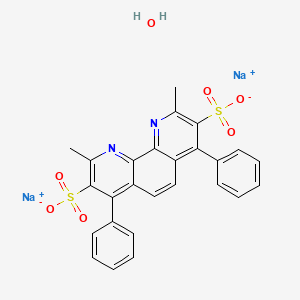

Bathocuproinedisulfonic acid disodium salt hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bathocuproine disulfonic acid (BCDS) is a stable Cu+ chelator and BCDS-Cu+ inhibits the HIV-1 wild type protease as well as a mutant HIV-1 protease lacking cysteine. It is an extracellular copper chelator.

Mecanismo De Acción

Target of Action

Bathocuproinedisulfonic acid disodium salt hydrate, also known as disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate hydrate, primarily targets copper ions (Cu+) . Copper ions play a crucial role in various biological processes, including cellular respiration, antioxidant defense, neurotransmitter biosynthesis, and connective tissue strength .

Mode of Action

This compound acts as a stable Cu+ chelator . Chelation involves the formation of multiple bonds between a molecule (the chelator) and a metal ion (in this case, Cu+). In doing so, it effectively sequesters the copper ions, preventing them from participating in their typical biological activities .

Biochemical Pathways

By chelating copper ions, this compound can impact various biochemical pathways where copper is a key player. For instance, it can inhibit the activity of certain enzymes that require copper ions for their function . It has also been used as an electron chain-associated free radical production inhibitor for superoxide dismutase assay in cells .

Result of Action

The molecular and cellular effects of this compound’s action primarily stem from its ability to chelate copper ions. By sequestering these ions, it can inhibit the function of copper-dependent enzymes and proteins, potentially leading to various downstream effects depending on the specific biological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence and concentration of copper ions in the environment would directly affect its ability to act as a chelator. Moreover, factors such as pH and temperature could potentially influence its stability and effectiveness .

Análisis Bioquímico

Biochemical Properties

Bathocuproinedisulfonic acid disodium salt hydrate plays a significant role in biochemical reactions. It acts as a chelator in electron spin resonance spin trapping technique to study free radical generation . It is also used as a reagent for the determination of Cu and Cu-protein complexes .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. It is an extracellular copper chelator . It inhibits the HIV-1 wild type protease as well as a mutant HIV-1 protease lacking cysteine .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to chelate Cu+ ions. This chelation ability allows it to inhibit the activity of certain enzymes, such as the HIV-1 wild type protease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been used to study free radical generation in rats with acute sodium formate poisoning .

Actividad Biológica

Bathocuproinedisulfonic acid disodium salt hydrate (BCS) is a water-soluble compound primarily known for its role as a copper chelator. It has garnered attention in various biological and biochemical applications due to its unique properties and mechanisms of action. This article reviews the biological activity of BCS, highlighting its applications, case studies, and relevant research findings.

BCS is a derivative of bathocuproine, characterized by its ability to form stable complexes with copper ions, particularly Cu(I). This property is crucial for its applications in biological assays and studies. The chemical structure of BCS allows it to emit fluorescence under UV light, facilitating the detection of copper ions in various environments.

Applications in Biological Research

- Copper Chelation : BCS is widely used as a copper chelator in various biological assays. It stabilizes cysteine in trypanosome cultures and is utilized to inhibit free radical production during superoxide dismutase assays in cells .

- Antioxidant Capacity Assessment : The CUPRAC–BCS assay utilizes BCS to evaluate the antioxidant capacity by measuring the reduction of copper(II) ions. This method has been shown to be effective in assessing the total antioxidant capacity of different biological samples .

- Detection of Heavy Metals : Recent studies have demonstrated BCS's utility in detecting copper ions spectrophotometrically, with an absorption peak at 490 nm. This application is particularly relevant for environmental monitoring and assessing copper toxicity in biological systems .

Case Study 1: Antiviral Activity

A study investigated the inhibitory effects of BCS on HIV-1 protease activity. The results indicated that BCS, in conjunction with cupric chloride, exhibited significant inhibition of viral replication, suggesting potential therapeutic applications against HIV .

Case Study 2: Copper Toxicity Mitigation

In a novel approach using yeast models, researchers assessed BCS's ability to alleviate copper toxicity. The study revealed that BCS effectively rescued ace1Δ yeast cells from copper-induced stress, demonstrating its potential role as a protective agent against metal toxicity .

Research Findings

- Inhibition of Free Radicals : BCS has been shown to inhibit free radical generation, which is critical for protecting cells from oxidative stress. This property is particularly beneficial in studies related to aging and neurodegenerative diseases .

- Stabilization of Cysteine : In trypanosome culture media, BCS serves as a stabilizing agent for cysteine, enhancing the viability and growth of these organisms under controlled laboratory conditions .

- Spectrophotometric Applications : The development of sensitive detection methods for Cu(I) using BCS has been reported, with detection limits reaching as low as 15 ppb in water samples without pretreatment .

Summary Table of Biological Activities

Propiedades

Número CAS |

1257642-74-2 |

|---|---|

Fórmula molecular |

C26H22N2NaO7S2 |

Peso molecular |

561.6 g/mol |

Nombre IUPAC |

disodium;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate;hydrate |

InChI |

InChI=1S/C26H20N2O6S2.Na.H2O/c1-15-25(35(29,30)31)21(17-9-5-3-6-10-17)19-13-14-20-22(18-11-7-4-8-12-18)26(36(32,33)34)16(2)28-24(20)23(19)27-15;;/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34);;1H2 |

Clave InChI |

ZTVOHAIVPLYHEY-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)[O-].O.[Na+].[Na+] |

SMILES canónico |

CC1=C(C(=C2C=CC3=C(C(=C(N=C3C2=N1)C)S(=O)(=O)O)C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)O.O.[Na] |

Origen del producto |

United States |

Q1: How does Bathocuproinedisulfonic acid disodium salt hydrate contribute to the functionality of the Cu-T1 sensor?

A1: this compound (BCS) plays a crucial role in the Cu-T1 sensor by selectively binding to Copper(I) ions. [] This interaction forms a stable Cu(I)-BCS complex in aqueous solutions. The formation of this complex significantly alters the longitudinal relaxation time (T1) of water protons compared to a solution containing free Copper(II) ions. This difference in T1 values serves as the measurable signal in the Cu-T1 sensor. Essentially, BCS enables the detection of redox reactions involving Copper(II) and Copper(I) by creating a distinct and measurable change in the magnetic environment. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.